N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound features a unique combination of a dimethylphenyl group and a benzothiazole moiety, which contributes to its potential biological activities. The compound is primarily investigated for its pharmacological properties, particularly in medicinal chemistry.
The compound can be synthesized through various organic chemistry methods, often involving coupling reactions between appropriate precursors. Specific synthesis routes may vary depending on the desired purity and yield.
This compound is classified as an amide due to the presence of the amide functional group. It also falls under the category of heterocyclic compounds due to the inclusion of the benzothiazole ring, which is known for its diverse biological activities.
The synthesis of N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide typically involves the following steps:
The molecular structure of N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can be represented by its chemical formula .
Property | Value |
---|---|
Molecular Formula | C18H18N2O2S |
Molecular Weight | 346.41 g/mol |
IUPAC Name | N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide |
InChI | InChI=1S/C18H18N2O2S/c1-13(2)11-14(15)12(19)20-16-17(21)22/h11H,12H2,1H3,(H,19,20) |
Canonical SMILES | CC(C)C(=O)N(C(C)C)c1cc2c(s1)cc(c(c2=O)n1ccccc1) |
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is primarily linked to its interaction with biological targets:
Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains, suggesting a promising avenue for further research in medicinal chemistry.
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide typically exhibits:
Key chemical properties include:
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has several applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2